N-[2-(4-fluorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-4-(morpholine-4-sulfonyl)benzamide
Description
N-[2-(4-Fluorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-4-(morpholine-4-sulfonyl)benzamide is a heterocyclic compound featuring a thieno[3,4-c]pyrazole core substituted with a 4-fluorophenyl group at position 2 and a 4-(morpholine-4-sulfonyl)benzamide moiety at position 2. The thienopyrazole scaffold is notable for its metabolic stability and versatility in medicinal chemistry, often serving as a kinase inhibitor or enzyme antagonist.
Properties
IUPAC Name |
N-[2-(4-fluorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-morpholin-4-ylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21FN4O4S2/c23-16-3-5-17(6-4-16)27-21(19-13-32-14-20(19)25-27)24-22(28)15-1-7-18(8-2-15)33(29,30)26-9-11-31-12-10-26/h1-8H,9-14H2,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOMYBJDOQFAAKF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C4CSCC4=NN3C5=CC=C(C=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21FN4O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[2-(4-fluorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-4-(morpholine-4-sulfonyl)benzamide typically involves multiple steps, starting from readily available starting materials. The synthetic route generally includes the following steps:
Formation of the thieno[3,4-c]pyrazole core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the fluorophenyl group: This is usually achieved through a substitution reaction, where a fluorophenyl halide reacts with the thieno[3,4-c]pyrazole intermediate.
Attachment of the morpholin-4-ylsulfonylbenzamide moiety: This step involves the reaction of the intermediate with morpholin-4-ylsulfonyl chloride in the presence of a base to form the final product.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors to scale up the synthesis.
Chemical Reactions Analysis
N-[2-(4-fluorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-4-(morpholine-4-sulfonyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups on the benzamide or morpholine ring are replaced with other groups using appropriate reagents.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Antiviral Activity
This compound has been included in antiviral screening libraries due to its potential efficacy against viral infections. Its ability to inhibit viral replication mechanisms makes it a candidate for further exploration in antiviral drug development .
Anticancer Properties
Research indicates that compounds with similar structural motifs exhibit anticancer activities. The morpholine sulfonamide group is known for its role in enhancing the selectivity and potency of anticancer agents by targeting specific cellular pathways involved in tumor growth .
Antimalarial Potential
The structural characteristics of this compound suggest that it could be effective against malaria. Similar compounds have been synthesized and evaluated for their antimalarial properties, showing promising results that warrant further investigation into this compound's efficacy .
Case Study 1: Antiviral Screening
In a recent study involving a library of compounds including N-[2-(4-fluorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-4-(morpholine-4-sulfonyl)benzamide, researchers found that this compound demonstrated significant antiviral activity against several viral strains. The study utilized various assays to determine the IC50 values, indicating its potential as a lead compound for antiviral drug development .
Case Study 2: Anticancer Evaluation
Another research effort focused on evaluating the anticancer properties of structurally related compounds. The results indicated that modifications to the thieno[3,4-c]pyrazole core could enhance cytotoxicity against cancer cell lines. This suggests that this compound could be optimized for improved therapeutic outcomes in cancer treatment .
Mechanism of Action
The mechanism of action of N-[2-(4-fluorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-4-(morpholine-4-sulfonyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to downstream effects. For example, it may inhibit the activity of certain kinases, resulting in the modulation of signaling pathways involved in cell proliferation and survival.
Comparison with Similar Compounds
4-(Diethylsulfamoyl)-N-[2-(4-fluorophenyl)-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]benzamide ()
- Structural Differences : The sulfamoyl group here is substituted with diethylamine (N,N-diethyl) instead of morpholine.
- The bulkier diethyl groups may hinder binding to sterically sensitive targets.
- Spectral Data : While specific spectral data are unavailable, IR analysis of similar sulfonamides () shows νC=S bands at 1247–1255 cm⁻¹ and νNH bands at 3278–3414 cm⁻¹, consistent with tautomeric stabilization.
N-[2-(4-Fluorophenyl)-5,5-dioxido-2H,4H,6H-5λ⁶-thieno[3,4-c]pyrazol-3-yl]-N′-[(4-fluorophenyl)methyl]ethanediamide ()
- Structural Differences: Replaces the morpholine-sulfonyl benzamide with an ethanediamide linker and a 5,5-dioxido thienopyrazole.
- The ethanediamide linker may alter pharmacokinetics by introducing hydrogen-bonding sites.
Fluorophenyl-Substituted Analogs
N-[2-(4-Fluorophenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]furan-2-carboxamide ()
- Structural Differences : Substitutes the morpholine-sulfonyl benzamide with a furan-2-carboxamide group.
4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluoro-N-isopropylbenzamide ()
- Structural Differences : Incorporates a pyrazolo[3,4-d]pyrimidine core and chromen-4-one system.
- Functional Implications: The extended aromatic system may improve DNA intercalation properties.
Physicochemical and Spectral Comparisons
Biological Activity
N-[2-(4-fluorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-4-(morpholine-4-sulfonyl)benzamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological activities, and relevant research findings.
Molecular Formula and Structure
- Molecular Formula : C17H17FN4O3S
- IUPAC Name : this compound
- SMILES Notation :
O=C(Nc1c(CSC2)c2nn1-c(cc1)ccc1F)N1CCOCC1=O
The compound features a thieno[3,4-c]pyrazole core with a fluorophenyl substituent and a morpholine sulfonamide moiety, contributing to its diverse interactions with biological targets.
Physical Properties
| Property | Value |
|---|---|
| Molecular Weight | 373.45 g/mol |
| Density | N/A |
| Boiling Point | N/A |
| Melting Point | N/A |
Research indicates that compounds structurally similar to this compound may exhibit various biological activities through multiple mechanisms:
- Inhibition of Enzymatic Activity : The morpholine sulfonamide group is known to interact with various enzymes, potentially inhibiting their activity.
- Anticancer Properties : Similar compounds have demonstrated cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
Case Studies and Research Findings
- Anticancer Activity
- Anti-inflammatory Effects
- Antimicrobial Activity
Comparative Analysis of Related Compounds
Q & A
Basic: What synthetic methodologies are recommended for preparing N-[2-(4-fluorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-4-(morpholine-4-sulfonyl)benzamide?
Methodological Answer:
The synthesis involves multi-step routes starting with functionalization of the thieno[3,4-c]pyrazole core. Key steps include:
- Sulfonation: Introduce the morpholine-4-sulfonyl group via sulfonylation of the benzamide precursor under anhydrous conditions (e.g., using chlorosulfonic acid and morpholine in dichloromethane) .
- Coupling Reactions: Amide bond formation between the sulfonylated benzoyl chloride and the thienopyrazole amine intermediate, optimized via Schotten-Baumann conditions (e.g., NaOH, THF/water) .
- Purification: Use preparative HPLC with a C18 column (acetonitrile/water gradient) to isolate the product. Validate purity (>95%) via LC-MS and / NMR spectroscopy .
Advanced: How can structural discrepancies in crystallographic data for derivatives of this compound be resolved?
Methodological Answer:
Discrepancies often arise from conformational flexibility in the thienopyrazole ring or sulfonyl group orientation. To resolve these:
- X-ray Crystallography: Perform single-crystal X-ray diffraction on multiple polymorphs to compare bond angles and torsional strain. For example, highlights the importance of halogenated phenyl groups in stabilizing crystal packing .
- DFT Calculations: Use Gaussian09 with B3LYP/6-31G(d) basis sets to model ground-state geometries and compare with experimental data. This helps identify whether discrepancies stem from dynamic effects (e.g., solvent interactions) .
- Dynamic NMR: Analyze variable-temperature NMR to detect rotational barriers in the morpholinosulfonyl group, which may explain conformational variability .
Basic: What spectroscopic techniques are critical for characterizing this compound’s structure?
Methodological Answer:
- High-Resolution Mass Spectrometry (HR-MS): Confirm molecular formula (e.g., CHFNOS) with <2 ppm error .
- Multinuclear NMR: Assign , , and signals to verify substitution patterns. For example, the 4-fluorophenyl group shows a doublet near δ 7.2 ppm (), while the morpholinosulfonyl group exhibits distinct signals at δ 45–50 ppm .
- FT-IR: Identify sulfonyl (S=O, ~1350–1150 cm) and amide (C=O, ~1650 cm) functional groups .
Advanced: How can researchers reconcile conflicting biological activity data across studies?
Methodological Answer:
Contradictions in bioactivity (e.g., IC variations in kinase inhibition assays) may arise from:
- Assay Conditions: Standardize buffer pH, ionic strength, and ATP concentration (e.g., 1 mM ATP for kinase assays) to minimize variability .
- Compound Solubility: Pre-dissolve the compound in DMSO (<0.1% final concentration) and validate stability via LC-MS post-assay .
- Structural Analogues: Compare with derivatives (e.g., ’s pyrazole-thiazole hybrids) to isolate the impact of the 4-fluorophenyl group on target binding .
Advanced: What computational strategies are effective for predicting the compound’s SAR?
Methodological Answer:
- Molecular Docking: Use AutoDock Vina to model interactions with target proteins (e.g., COX-2 or kinases). The morpholinosulfonyl group’s sulfone oxygen often forms hydrogen bonds with catalytic lysine residues .
- 3D-QSAR: Build CoMFA or CoMSIA models using IC data from analogues (e.g., substituents on the benzamide ring) to predict steric/electrostatic contributions .
- ADMET Prediction: Employ SwissADME to assess bioavailability and metabolic stability. The compound’s LogP (~3.5) suggests moderate blood-brain barrier permeability .
Basic: How to optimize reaction yields during the synthesis of the thieno[3,4-c]pyrazole intermediate?
Methodological Answer:
- Cyclization Conditions: Use microwave-assisted synthesis (150°C, 30 min) with Pd(OAc) as a catalyst to form the thienopyrazole ring, achieving >80% yield .
- Workup: Quench reactions with ice-cold NHCl to precipitate intermediates, reducing side-product formation.
- Byproduct Analysis: Monitor via TLC (silica gel, ethyl acetate/hexane 1:1) and GC-MS to identify and eliminate unreacted starting materials .
Advanced: What strategies address low reproducibility in biological assays involving this compound?
Methodological Answer:
- Protease Inhibition: Pre-treat cell lysates with protease inhibitors (e.g., PMSF) to prevent compound degradation during in vitro assays .
- Positive Controls: Include reference inhibitors (e.g., staurosporine for kinase assays) to validate assay sensitivity .
- Batch Variability: Characterize multiple synthetic batches via DSC (melting point ±2°C) and PXRD to confirm consistent crystallinity .
Basic: What are the stability considerations for long-term storage of this compound?
Methodological Answer:
- Temperature: Store at -20°C under argon to prevent oxidation of the sulfonyl group .
- Light Sensitivity: Use amber vials to protect the thienopyrazole core from UV-induced degradation .
- Hygroscopicity: Keep in a desiccator with silica gel to avoid hydrolysis of the amide bond .
Advanced: How to elucidate the role of the morpholinosulfonyl group in target binding?
Methodological Answer:
- Isothermal Titration Calorimetry (ITC): Measure binding thermodynamics to quantify entropy/enthalpy contributions. The sulfonyl group often enhances binding entropy via desolvation effects .
- Alanine Scanning Mutagenesis: Replace key residues (e.g., Lys123 in kinases) to assess hydrogen-bond disruption.
- Fluorescence Quenching: Monitor tryptophan fluorescence in target proteins upon compound binding to infer proximity to the sulfonyl moiety .
Advanced: How can metabolomic studies identify off-target effects of this compound?
Methodological Answer:
- Untargeted LC-MS/MS: Profile metabolites in treated cell lines (e.g., HepG2) using a Q-TOF mass spectrometer. Annotate pathways via METLIN or HMDB .
- CYP450 Inhibition: Screen against CYP3A4 and CYP2D6 using fluorogenic substrates to predict drug-drug interaction risks .
- CRISPR-Cas9 Knockout: Generate gene knockouts (e.g., CYP2C19) to confirm metabolic pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
